甲醛肼

概览

描述

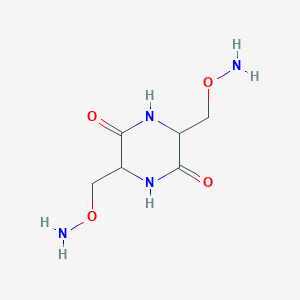

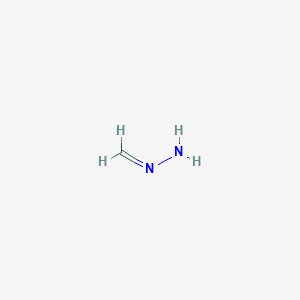

Formaldehyde hydrazone is a planar molecule . It is a derivative of formaldehyde, which is a simple aldehyde that is closely related to human health from both exogenous and endogenous environments .

Synthesis Analysis

Formaldehyde hydrazone can be synthesized through the reaction of hydrazine with endogenous formaldehyde . High-performance liquid chromatography (HPLC) is one of the most commonly used approaches in the determination of formaldehyde in the liquid and body tissues such as urine, blood, the brain, and liver .Molecular Structure Analysis

The formaldehyde hydrazone molecule contains a total of 17 bonds. There are 9 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 hydrazone .Chemical Reactions Analysis

The methylation mechanism involves the reaction of hydrazine with endogenous formaldehyde to yield formaldehyde hydrazone, which could be metabolized to the potent methylating agent diazomethane .Physical And Chemical Properties Analysis

Formaldehyde hydrazone is a planar molecule and the nitro groups are almost coplanar with the benzene ring .科研应用

1. 催化和合成应用

甲醛肼衍生物,如甲醛N,N-二烷基肼,已被应用于铱催化的不对称烯丙基取代反应。这种方法允许合成α,α-二取代醛肼,这对于生产光学活性的烯丙基腈、二硫杂环烷和支链α-芳基醛很有用(Breitler & Carreira, 2015)。

2. 环境和健康监测

甲醛肼衍生物被用于环境监测,特别是空气质量评估。例如,它们可以通过高效液相色谱等技术来检测室内空气中的甲醛水平(Levin et al., 1985)。同样,它们也用于分析烟草烟雾中的甲醛(Mansfield et al., 1977)。

3. 化妆品和药品中的分析化学

在化妆品领域,甲醛肼被用于产品中甲醛的定量测定,应用固相微萃取-气相色谱等技术(Rivero & Topiwala, 2004)。这种技术有助于确保化妆品产品的安全性和合规性。此外,甲醛肼还参与合成用于放射性药物的稳定肼(Harris et al., 1999)。

4. 食品和饮料中的检测和分析

在食品和饮料行业,甲醛肼被用于确定啤酒和软饮料等产品中甲醛的存在。这是通过对肼衍生物的高效液相色谱分析来完成的(Lawrence & Iyengar, 1983)。

Safety And Hazards

Exposure to formaldehyde can irritate the skin, throat, lungs, and eyes. Repeated exposure to formaldehyde can possibly lead to cancer . Inhalation of formaldehyde can lead to irritation of the nose, mouth, and throat. In severe cases, respiratory distress and swelling of the larynx and lungs may occur .

未来方向

In recent years, new fields of application beyond the use of formaldehyde and its derivatives as a synthetic reagent or disinfectant have been suggested. For example, dialkoxymethane could be envisioned as a direct fuel for combustion engines or aqueous formaldehyde and paraformaldehyde may act as a liquid organic hydrogen carrier molecule (LOHC) for hydrogen generation to be used for hydrogen fuel cells .

性质

IUPAC Name |

methylidenehydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2/c1-3-2/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDBOAVAEGRJRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216503 | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.056 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Formaldehyde hydrazone | |

CAS RN |

6629-91-0 | |

| Record name | Formaldehyde hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006629910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60510 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMALDEHYDE HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19KJS193L3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![6,11-dihydro-5H-benzo[c][1]benzazepin-6-ylmethanamine](/img/structure/B192718.png)